molecular formula C6H9N3 B1583296 3-Methylpyridine-2,6-diamine CAS No. 51566-22-4

3-Methylpyridine-2,6-diamine

Cat. No.: B1583296
CAS No.: 51566-22-4
M. Wt: 123.16 g/mol
InChI Key: XKDZQCLCLGOJHN-UHFFFAOYSA-N
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Description

It has the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol . This compound is characterized by the presence of two amino groups at the 2 and 6 positions of the pyridine ring, along with a methyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyridine-2,6-diamine typically involves the nitration of 3-methylpyridine followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyridine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

3-Methylpyridine-2,6-diamine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can yield nitroso or nitro derivatives.
  • Reduction : Further modifications of amino groups.
  • Substitution : Participates in nucleophilic substitution reactions leading to diverse derivatives.

Biological Activities

Research indicates potential biological activities of this compound, particularly in antimicrobial and anticancer domains. Studies have shown that it can activate growth factors and matrix metalloproteinases (MMPs), which are crucial in cellular signaling pathways.

Case Study: Anticancer Properties
A study demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved the inhibition of cell proliferation through apoptosis induction.

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate due to its ability to modify biological activity through structural changes. Its derivatives have shown promise in drug development targeting various diseases.

Dyes and Agrochemicals

In industry, this compound is utilized in the production of dyes and agrochemicals. Its reactivity allows it to form complex structures that are essential for these applications.

Coordination Chemistry

The compound can act as a bidentate ligand in coordination chemistry, forming complexes with various metals. These complexes are valuable in catalysis and material development due to their unique properties .

Mechanism of Action

The mechanism of action of 3-Methylpyridine-2,6-diamine involves its interaction with various molecular targets. It can activate different molecules, including growth factors and matrix metalloproteinases such as MMP9. Once released into the extracellular matrix, the inactive pro-enzyme is activated by the plasmin cascade signaling pathway . This activation leads to the degradation of extracellular matrix proteins, which is crucial for various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyridine-3,5-diamine
  • 4-Methylpyridine-2,6-diamine
  • 3-Methylpyridine-4,6-diamine

Uniqueness

3-Methylpyridine-2,6-diamine is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications .

Biological Activity

3-Methylpyridine-2,6-diamine, also known as 2,6-diamino-3-methylpyridine, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H10N4
  • Molecular Weight : 150.18 g/mol

The compound features two amino groups at the 2 and 6 positions of the pyridine ring, which are critical for its biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. A study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Effects

The anticancer properties of this compound have also been investigated. It has been found to induce cytotoxic effects in several cancer cell lines. In vitro studies demonstrated that certain analogs could trigger apoptosis in human cancer cells by activating caspase pathways. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis via caspase activation
MCF-7 (breast cancer)30Cell cycle arrest and apoptosis
A549 (lung cancer)20Reactive oxygen species (ROS) generation

The biological activity of this compound is attributed to its interaction with various molecular targets. One significant mechanism involves the activation of matrix metalloproteinases (MMPs), particularly MMP9, which plays a role in tumor progression and metastasis . The compound may also influence growth factors involved in cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound derivatives revealed that modifications at various positions on the pyridine ring could enhance antibacterial activity. The derivatives were tested against a panel of bacterial strains, showing varying degrees of inhibition depending on their structural modifications.

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation into its anticancer properties, researchers treated human cancer cell lines with different concentrations of this compound. The results indicated that higher concentrations led to increased cell death rates, supporting its potential use as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methylpyridine-2,6-diamine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves catalytic methylation of pyridine-2,6-diamine derivatives. For example, halogenation methods (e.g., iodination) can be adapted by substituting iodine with methylating agents like methyl iodide in the presence of copper or palladium catalysts . Solvent choice (e.g., DMF) and controlled heating (e.g., reflux at 100–120°C) are critical for yield optimization. Elemental analysis and ¹H NMR (δ 6.5–7.5 ppm for aromatic protons) confirm product purity .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Routine characterization includes:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ ~6.8–7.2 ppm), with methyl groups at δ ~2.5 ppm .
  • Elemental Analysis : Confirms C, H, N composition (e.g., C₆H₉N₃ requires C 54.94%, H 6.92%, N 32.03%) .
  • Mass Spectrometry : ESI-MS or GC-MS verifies molecular ion peaks (e.g., m/z 139.1 for [M+H]⁺) .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to light and moisture. Safety protocols from analogous compounds (e.g., 4-Bromo-2,6-diaminopyridine) recommend PPE and fume hoods during handling .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or mass spectra may arise from tautomerism or polymerization byproducts. Use 2D NMR (COSY, HSQC) to confirm connectivity and HPLC-MS to detect oligomers. For example, pyridine-2,6-diamine derivatives may polymerize under oxidative conditions, leading to brown-colored mixtures .

Q. What strategies optimize the regioselectivity of methyl group introduction in pyridine-diamine systems?

  • Methodological Answer : Regioselectivity is controlled by:

  • Catalytic Systems : Palladium/copper catalysts favor methylation at the 3-position .
  • Protecting Groups : Temporary protection of amine groups (e.g., trifluoroacetyl) directs methylation .
  • DFT Calculations : Predict electronic effects of substituents on reaction pathways .

Q. How can this compound be used to design bioactive analogs for mechanistic studies?

  • Methodological Answer : Modify substituents to study structure-activity relationships (SAR):

  • Synthetic Steps : Introduce aryl or alkyl groups via Buchwald-Hartwig amination .
  • Biological Assays : Test analogs in cell viability (MTT) and cell cycle assays (flow cytometry) to evaluate anti-proliferative effects .

Q. What role does this compound play in materials science applications?

  • Methodological Answer : As a ligand or building block:

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications.
  • OLEDs : Derivatives like carbazole-diamine compounds enhance electroluminescence efficiency (e.g., 100% PLQY in DACT-II) .

Q. Contradiction Analysis

  • vs. 14 : While halogenation methods are reliable for iodopyridines , oxidation of pyridine-2,6-diamine derivatives may lead to polymerization instead of stable products . To mitigate this, use inert atmospheres and low-temperature conditions during synthesis.

Properties

IUPAC Name

3-methylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDZQCLCLGOJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199518
Record name 3-Methylpyridine-2,6-diamine
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51566-22-4
Record name 3-Methyl-2,6-pyridinediamine
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Record name 3-Methylpyridine-2,6-diamine
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Record name 3-Methylpyridine-2,6-diamine
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Record name 3-methylpyridine-2,6-diamine
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Record name 3-METHYLPYRIDINE-2,6-DIAMINE
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Synthesis routes and methods

Procedure details

2-Methylglutaronitrile was combined with Pd.C (5 mol % of 10 wt % Pd on carbon) in a 10 mL Hastelloy shaker autoclave to which liquid NH3 was added. The mixture was heated at 200° C. for 45 h. The mixture was cooled to ambient temperature and the excess NH3 removed by N2 purge. The crude mixture was suspended in 10 mL anhydrous methanol, the catalyst was removed by syringe filtration, and the crude reaction mixture was concentrated in vacuo. 2-Methylglutaronitrile conversion was 100% to give 0.02 mmol of 3-methylpyridine-2,6-diamine in 2.3% net yield.
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Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

3-Methylpyridine-2,6-diamine
3-Methylpyridine-2,6-diamine
3-Methylpyridine-2,6-diamine
3-Methylpyridine-2,6-diamine
3-Methylpyridine-2,6-diamine
3-Methylpyridine-2,6-diamine

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